molecular formula C20H12 B167113 Benzo[k]fluoranthene-d12 CAS No. 93952-01-3

Benzo[k]fluoranthene-d12

Cat. No.: B167113
CAS No.: 93952-01-3
M. Wt: 264.4 g/mol
InChI Key: HAXBIWFMXWRORI-AQZSQYOVSA-N
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Description

Benzo[k]fluoranthene-d12 is a deuterated form of Benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by its pale yellow crystalline appearance and is poorly soluble in most solvents . It is often used in scientific research due to its unique properties and isotopic labeling.

Biochemical Analysis

Biochemical Properties

Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 and cytochrome P450 enzymes leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects .

Cellular Effects

The effects of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in detoxification processes . Additionally, this compound can induce oxidative stress, which can result in cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can bind to DNA, forming adducts that can interfere with DNA replication and transcription . Furthermore, this compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12 can have persistent effects on cellular function, including sustained oxidative stress and chronic inflammation . These long-term effects are particularly relevant in the context of environmental exposure to PAHs.

Preparation Methods

The preparation of Benzo[k]fluoranthene-d12 typically involves the hydrogenation of aromatic hydrocarbons and the isomerization of polycyclic aromatic ketones. These reactions often require the use of metal catalysts and high-temperature conditions . Industrial production methods may involve multi-step synthesis processes to ensure the purity and isotopic labeling of the compound.

Chemical Reactions Analysis

Benzo[k]fluoranthene-d12 undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[k]fluoranthene-d12 has several scientific research applications:

Comparison with Similar Compounds

Benzo[k]fluoranthene-d12 is unique due to its isotopic labeling, which allows for more precise studies in research. Similar compounds include:

These compounds share similar structures and properties but differ in their specific arrangements of aromatic rings and isotopic compositions.

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBIWFMXWRORI-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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